3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a benzothiophene core, a dimethylamino group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and catalysts.
Introduction of the Chlorine Atom: The chlorine atom is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the benzothiophene core, which can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific receptors, enzymes, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-(dimethylamino)-2-(4-hydroxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
- 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23ClN2O2S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H23ClN2O2S/c1-13-5-10-16-18(11-13)27-20(19(16)22)21(25)23-12-17(24(2)3)14-6-8-15(26-4)9-7-14/h5-11,17H,12H2,1-4H3,(H,23,25) |
InChI Key |
AAPVZEBEKCXEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(C=C3)OC)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.